5-AMINO-15N-LEVULINIC ACID HCL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

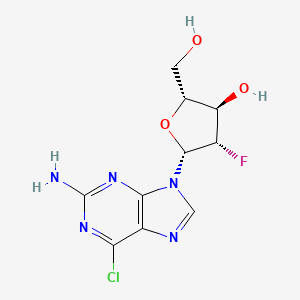

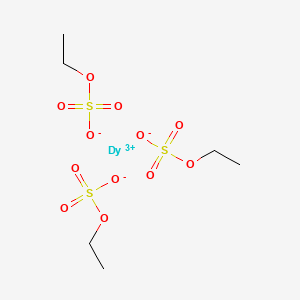

5-AMINO-15N-LEVULINIC ACID HCL, also known as Aminolevulinic Acid Hydrochloride, is a hydrochloride that is the monohydrochloride of 5-aminolevulinic acid . It is a metabolic pro-drug that is converted into the photosensitizer protoporphyrin IX (PpIX), which accumulates intracellularly . It is widely utilized in photodynamic therapy of diseases namely, Paget’s disease and human papillomavirus (HPV) infection-associated cervical condylomata acuminata .

Molecular Structure Analysis

The molecular formula of this compound is C5H10ClNO3 . The InChI representation is InChI=1S/C5H9NO3.ClH/c6-3-4 (7)1-2-5 (8)9;/h1-3,6H2, (H,8,9);1H/i6+1; .Chemical Reactions Analysis

5-aminolevulinic acid hydrochloride is metabolised to protoporphyrin IX, a photoactive compound which accumulates in the skin . It is used in combination with blue light illumination for the treatment of minimally to moderately thick actinic keratosis of the face or scalp .Physical And Chemical Properties Analysis

The molecular weight of this compound is 168.58 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 4 . The Exact Mass and Monoisotopic Mass is 168.0319558 g/mol . The Topological Polar Surface Area is 80.4 Ų . The Heavy Atom Count is 10 .Scientific Research Applications

Application in Drug Synthesis

Levulinic acid (LEV), a biomass-derived chemical, is crucial for synthesizing various value-added chemicals. Its applications in drug synthesis are multifaceted, demonstrating its potential in cancer treatment, medical materials, and more. Its ability to act as a raw material or as a component in synthesizing related derivatives makes it invaluable in pharmaceutical research. For instance, it can modify chemical reagents or act as linkers to connect pharmaceutical reagents with carriers, thus playing a significant role in forming pharmaceutical intermediates and active functional groups, which simplifies the synthesis process and reduces costs (Zhang et al., 2021).

Emerging Uses in Brain Tumor Surgery

5-Aminolevulinic acid (5-ALA) has been approved by the FDA as an optical imaging agent for gliomas, aiding in the visualization of malignant tissue during surgery. Its use in fluorescence-guided surgery (FGS) offers significant potential for improving surgical outcomes, demonstrating robust and reproducible visualization of high-grade glioma tissue. This technique has seen extensive study and application across various regions, underscoring its importance in enhancing tumor resection and patient outcomes (Díez Valle, Hadjipanayis, & Stummer, 2019).

Innovations in Photodynamic Therapy

5-ALA's role extends into photodynamic therapy (PDT), where its application alongside red LED light has been explored in endodontic treatment. This combination has proven effective in reducing bacterial counts significantly, offering a novel approach to treating infections within the endodontic field. Such innovative applications highlight 5-ALA's versatility and effectiveness in medical treatments beyond traditional methodologies (D’Ercole et al., 2022).

Contribution to Green Chemistry

The catalytic conversion of carbohydrate biomass into levulinic acid, a precursor for various chemicals including 5-AMINO-15N-LEVULINIC ACID HCL, exemplifies the shift towards greener and sustainable chemical processes. This transformation underpins the broader application of levulinic acid in producing eco-friendly solvents and chemicals, aligning with the principles of green chemistry and sustainability (Ramli & Amin, 2020).

Mechanism of Action

Target of Action

5-Amino-15N-Levulinic Acid HCl, also known as Aminolevulinic acid (ALA), is a porphyrin precursor . Its primary targets are cells in the skin where it is applied, and it plays a crucial role in the synthesis of heme, a component of hemoglobin .

Mode of Action

The mode of action of ALA involves its metabolic conversion to protoporphyrin IX (PpIX), which accumulates in the skin . This process is known as photosensitization . PpIX is a photosensitizer that, when exposed to light of a certain wavelength, leads to the production of reactive oxygen species that can damage cells .

Biochemical Pathways

ALA is an intermediate in the heme biosynthesis pathway . It is produced from succinyl-CoA and glycine, and it is the precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The biosynthesis of ALA involves multiple regulatory points that are affected by positive and negative factors .

Pharmacokinetics

It is known that it has a bioavailability of 50-60% after an oral dose . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ALA and their impact on its bioavailability are areas of ongoing research.

Result of Action

The result of ALA’s action is the damage and death of targeted cells. This is particularly useful in the treatment of conditions like actinic keratosis, where the goal is to remove abnormal skin cells . It is also used to visualize gliomas during surgery .

Action Environment

The action of ALA is influenced by environmental factors such as light and temperature. For example, the effectiveness of ALA in photodynamic therapy depends on the intensity and wavelength of the light used . Additionally, the stability of ALA may be affected by factors such as pH and temperature, although more research is needed in this area.

Safety and Hazards

5-AMINO-15N-LEVULINIC ACID HCL should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 5-AMINO-15N-LEVULINIC ACID HCL can be achieved through a multi-step process starting from commercially available starting materials. The key steps involve the protection of the carboxylic acid group, the introduction of the amino group, and the deprotection of the carboxylic acid group.", "Starting Materials": [ "Levulinic acid", "Ammonia", "Hydrochloric acid", "N,N'-Dicyclohexylcarbodiimide (DCC)", "N-Hydroxysuccinimide (NHS)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Dichloromethane" ], "Reaction": [ { "Step 1": "Protection of the carboxylic acid group", "Reactants": [ "Levulinic acid", "DCC", "NHS", "DIPEA", "Dichloromethane" ], "Conditions": "Room temperature, under nitrogen atmosphere", "Products": "NHS ester of levulinic acid" }, { "Step 2": "Introduction of the amino group", "Reactants": [ "NHS ester of levulinic acid", "Ammonia", "Methanol" ], "Conditions": "Room temperature, under nitrogen atmosphere", "Products": "5-AMINO-LEVULINIC ACID METHYL ESTER" }, { "Step 3": "Deprotection of the carboxylic acid group", "Reactants": [ "5-AMINO-LEVULINIC ACID METHYL ESTER", "Hydrochloric acid", "Methanol" ], "Conditions": "Room temperature, under nitrogen atmosphere", "Products": "5-AMINO-15N-LEVULINIC ACID HCL" } ] } | |

CAS RN |

116571-80-3 |

Molecular Formula |

C5H10ClNO3 |

Molecular Weight |

168.582 |

IUPAC Name |

5-azanyl-4-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i6+1; |

InChI Key |

ZLHFONARZHCSET-NWZHYJCUSA-N |

SMILES |

C(CC(=O)O)C(=O)CN.Cl |

synonyms |

5-AMINO-15N-LEVULINIC ACID HCL |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598845.png)

![5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598848.png)

![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)